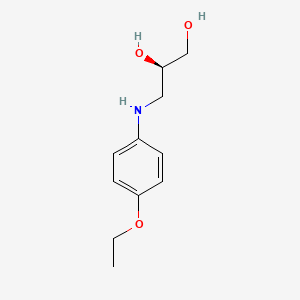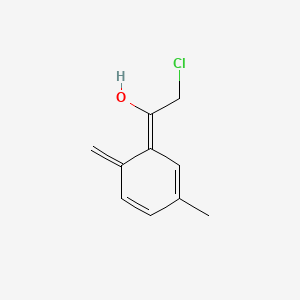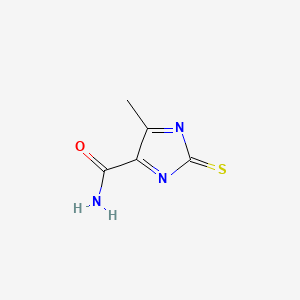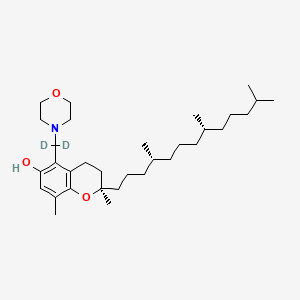![molecular formula C61H89N7O15 B588913 (2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide CAS No. 130406-04-1](/img/structure/B588913.png)
(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound contains several modified amino acids, such as N-methylated leucine and tyrosine, which can influence its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also use liquid-phase peptide synthesis (LPPS) for certain steps to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Substitution reactions can modify side chains of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation.
科学的研究の応用
Chemistry
Peptide-based catalysts: Used in asymmetric synthesis and other catalytic processes.
Molecular probes: Modified peptides can serve as probes for studying protein interactions.
Biology
Signal transduction studies: Peptides can mimic or inhibit natural signaling molecules.
Protein engineering: Used to design proteins with novel functions.
Medicine
Drug development: Peptides can be developed as therapeutic agents for various diseases.
Vaccine design: Peptides are used in the development of peptide-based vaccines.
Industry
Biomaterials: Peptides are used in the design of novel biomaterials for medical and industrial applications.
Agriculture: Peptides can be used as biopesticides or growth regulators.
作用機序
The mechanism of action of “(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide” depends on its specific structure and target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The modified amino acids in this compound may enhance its binding affinity or stability.
類似化合物との比較
Similar Compounds
Unk-Pro-Leu-aThr(1)-Unk-DL-Leu-Pro-Tyr-(1): A similar peptide without N-methylation.
Unk-Pro-N(Me)Leu-aThr(1)-Unk-DL-Leu-Pro-D-Tyr-(1): A similar peptide with N-methylation only on leucine.
Uniqueness
“(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[213
特性
CAS番号 |
130406-04-1 |
|---|---|
分子式 |
C61H89N7O15 |
分子量 |
1160.417 |
IUPAC名 |
(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H89N7O15/c1-33(2)29-42-57(76)67-27-17-21-43(67)59(78)66(12)46(31-39-23-25-41(81-13)26-24-39)61(80)82-38(10)50(56(75)63-49(35(5)6)47(69)32-48(70)83-53(36(7)8)51(71)37(9)54(73)62-42)64-55(74)45(30-34(3)4)65(11)58(77)44-22-18-28-68(44)60(79)52(72)40-19-15-14-16-20-40/h14-16,19-20,23-26,33-38,42-47,49-50,52-53,69,72H,17-18,21-22,27-32H2,1-13H3,(H,62,73)(H,63,75)(H,64,74)/t37?,38-,42?,43-,44-,45-,46+,47-,49+,50-,52+,53-/m0/s1 |
InChIキー |
YUFMVGHKGJSIOO-ONESJPRPSA-N |
SMILES |
CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)






![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
